molecular formula C12H10N2O2 B14611322 4-[(2-Nitrophenyl)methyl]pyridine CAS No. 60288-89-3

4-[(2-Nitrophenyl)methyl]pyridine

Cat. No.: B14611322
CAS No.: 60288-89-3
M. Wt: 214.22 g/mol
InChI Key: MBGGFGSBHUGSDN-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)methyl]pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where a nitrophenyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrophenyl)methyl]pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridinium ions, which can then be further reacted to form nitropyridine derivatives . Another method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by subsequent reactions to introduce the nitrophenyl group .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted to 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate can then be further reacted to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-aminophenyl)methyl]pyridine.

Scientific Research Applications

4-[(2-Nitrophenyl)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenyl)methyl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Nitrophenyl)methyl]pyridine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

60288-89-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-[(2-nitrophenyl)methyl]pyridine

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8H,9H2

InChI Key

MBGGFGSBHUGSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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